Ethyl 2,3-dihydrobenzofuran-5-carboxylate Ethyl 2,3-dihydrobenzofuran-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 83751-12-6
VCID: VC3059572
InChI: InChI=1S/C11H12O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-4,7H,2,5-6H2,1H3
SMILES: CCOC(=O)C1=CC2=C(C=C1)OCC2
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

Ethyl 2,3-dihydrobenzofuran-5-carboxylate

CAS No.: 83751-12-6

Cat. No.: VC3059572

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3-dihydrobenzofuran-5-carboxylate - 83751-12-6

Specification

CAS No. 83751-12-6
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name ethyl 2,3-dihydro-1-benzofuran-5-carboxylate
Standard InChI InChI=1S/C11H12O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-4,7H,2,5-6H2,1H3
Standard InChI Key RDFGKEYAPCVISE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)OCC2
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)OCC2

Introduction

Structural Characteristics and Identification

Ethyl 2,3-dihydrobenzofuran-5-carboxylate consists of a fused ring system comprising a benzene ring and a dihydrofuran ring, with an ethyl carboxylate substituent at the 5-position. This specific structural arrangement contributes to its distinctive chemical and physical properties, making it a compound of interest for various applications in organic synthesis and medicinal chemistry.

Chemical Identifiers

The compound possesses several important chemical identifiers that facilitate its recognition and classification in chemical databases and literature. These identifiers are essential for researchers seeking to locate information about the compound or obtain it for experimental purposes .

Table 1: Chemical Identifiers of Ethyl 2,3-dihydrobenzofuran-5-carboxylate

Identifier TypeValue
CAS Registry Number83751-12-6
MFCD NumberMFCD06204418
InChIKeyRDFGKEYAPCVISE-UHFFFAOYSA-N
InChIInChI=1S/C11H12O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-4,7H,2,5-6H2,1H3
IUPAC NameEthyl 2,3-dihydro-1-benzofuran-5-carboxylate
Common Synonyms5-Benzofurancarboxylic acid, 2,3-dihydro-, ethyl ester

The compound is formally classified as an ester derivative of 2,3-dihydrobenzofuran-5-carboxylic acid, where the carboxylic acid group has undergone esterification with ethanol to form the corresponding ethyl ester . The systematic IUPAC nomenclature helps distinguish it from related compounds such as the 2-carboxylate isomer, which possesses different chemical properties and potential applications .

Physical and Chemical Properties

Ethyl 2,3-dihydrobenzofuran-5-carboxylate exhibits distinctive physical and chemical properties that influence its behavior in various chemical reactions, biological systems, and synthetic applications. These properties provide insights into its potential utility and behavior under different experimental conditions .

Basic Physical Properties

The basic physical properties of the compound contribute to its handling, storage, and application in laboratory and industrial settings .

Table 2: Physical and Chemical Properties of Ethyl 2,3-dihydrobenzofuran-5-carboxylate

PropertyValue
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Physical StateNot explicitly stated in sources
LogP2.22
Heavy Atoms Count14
Rotatable Bond Count3
Number of Rings2
Carbon Bond Saturation (Fsp3)0.363
Polar Surface Area36 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0

The calculated LogP value of 2.22 indicates moderate lipophilicity, suggesting potential for membrane permeability in biological systems while maintaining reasonable aqueous solubility . The absence of hydrogen bond donors, combined with two hydrogen bond acceptors and a modest polar surface area, provides insights into its potential interactions with biological macromolecules and its pharmacokinetic profile .

CategoryInformation
GHS Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

These hazard classifications necessitate appropriate laboratory safety measures including the use of personal protective equipment, adequate ventilation, and proper disposal procedures when handling the compound .

Synthesis and Preparation Methods

The synthesis of Ethyl 2,3-dihydrobenzofuran-5-carboxylate typically involves esterification reactions starting from the corresponding carboxylic acid. The primary synthetic route employs 2,3-dihydrobenzofuran-5-carboxylic acid and ethanol under appropriate reaction conditions.

Common Synthetic Approaches

The most straightforward approach to synthesizing Ethyl 2,3-dihydrobenzofuran-5-carboxylate involves the direct esterification of 2,3-dihydrobenzofuran-5-carboxylic acid with ethanol. This reaction typically requires an acid catalyst and may be conducted under various conditions depending on the desired yield and purity.

The general reaction scheme can be represented as:
2,3-dihydrobenzofuran-5-carboxylic acid + ethanol → Ethyl 2,3-dihydrobenzofuran-5-carboxylate + water

Alternative synthetic approaches might include:

  • Transesterification from other esters of 2,3-dihydrobenzofuran-5-carboxylic acid

  • Construction of the dihydrobenzofuran ring system from appropriately substituted precursors followed by esterification

  • Selective reduction of benzofuran-5-carboxylate derivatives

The specific reaction conditions, including temperature, pressure, catalyst type, and reaction time, would be optimized based on the desired purity, yield, and scale of production.

Biological ActivityDescriptionReference
AnticancerDerivatives have shown activity against various cancer cell lines including leukemia, breast cancer, and lung cancer
Anti-inflammatoryVarious dihydrobenzofuran compounds have demonstrated anti-inflammatory properties
AntimicrobialThe dihydrobenzofuran scaffold has been associated with antimicrobial activity against various pathogens
Anti-angiogenicSome derivatives have been evaluated for anti-angiogenic potential using chorioallantoic membrane assay

In particular, research has indicated that certain dihydrobenzofuran derivatives demonstrated promising activity against oral cancer (CAL-27) and lung cancer (NCI H460) cell lines, with one compound showing notable potency with an IC50 value of approximately 48.52 ± 0.95 . These findings suggest potential utility for the dihydrobenzofuran scaffold in anticancer drug development, although further structure-activity relationship studies would be necessary to optimize activity and selectivity.

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